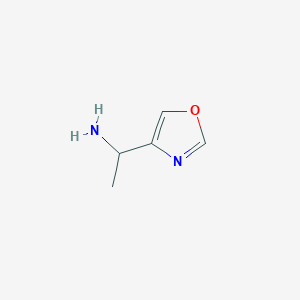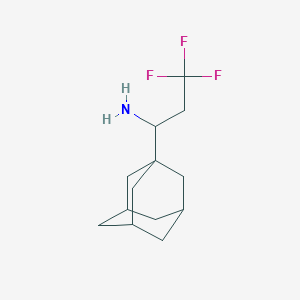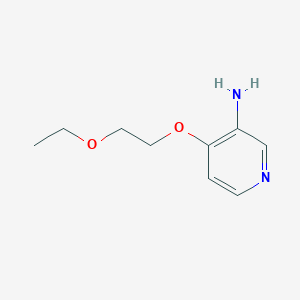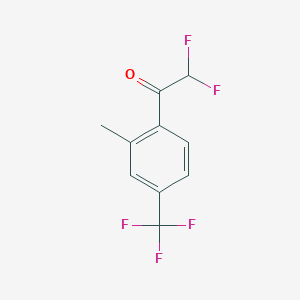![molecular formula C8H18ClNO2 B13562351 [4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a hydrochloride salt of [4-(dimethylamino)oxan-4-yl]methanol, which is characterized by the presence of a dimethylamino group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)oxan-4-yl]methanolhydrochloride typically involves the reaction of [4-(dimethylamino)oxan-4-yl]methanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: [4-(dimethylamino)oxan-4-yl]methanol
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete dissolution of the starting material in the acid solution.
Product Isolation: The resulting this compound is isolated by evaporation of the solvent, followed by recrystallization from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of [4-(dimethylamino)oxan-4-yl]methanolhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The oxane ring structure provides stability and specificity in binding to these targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Dimethylamino)oxan-4-yl]methanol: The parent compound without the hydrochloride salt.
[4-(Methylamino)oxan-4-yl]methanolhydrochloride: A similar compound with a methylamino group instead of a dimethylamino group.
[4-(Ethylamino)oxan-4-yl]methanolhydrochloride: A compound with an ethylamino group.
Uniqueness
[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
[4-(dimethylamino)oxan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-9(2)8(7-10)3-5-11-6-4-8;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
AVIIEPVHPAZZLO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCOCC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


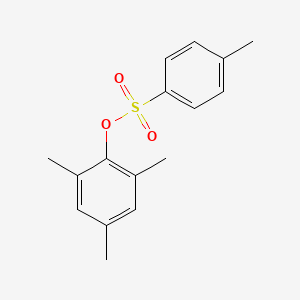
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)

![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
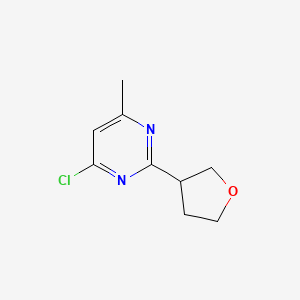
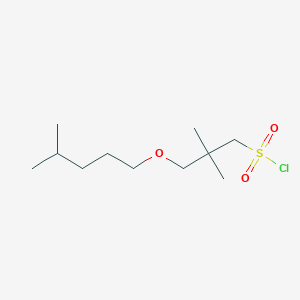

![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

